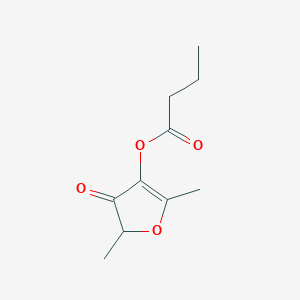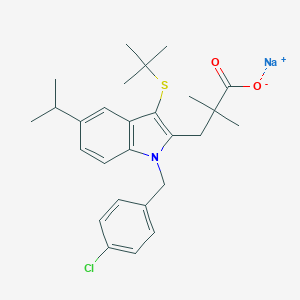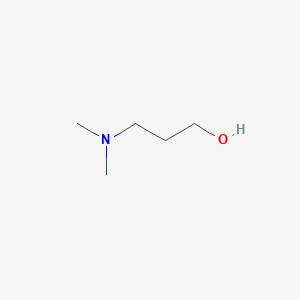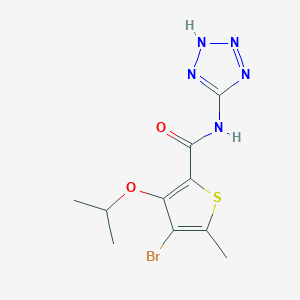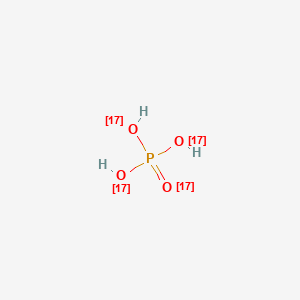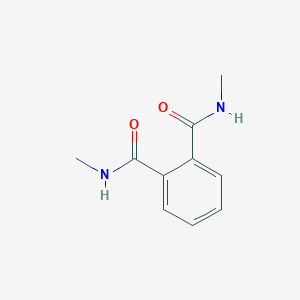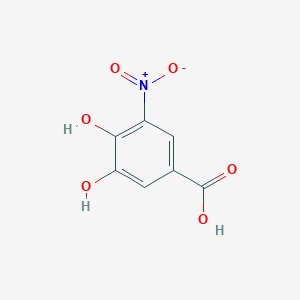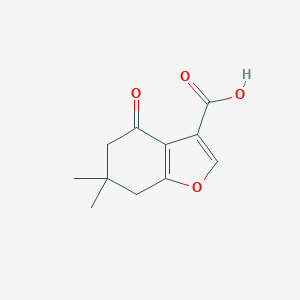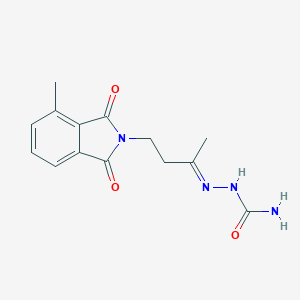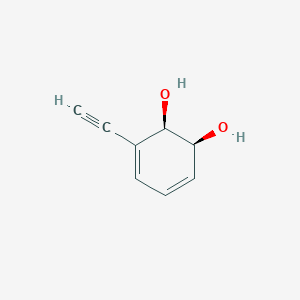
(1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol, also known as ECDD, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. ECDD is a derivative of resorcinol and has been found to have a unique structure that makes it a promising candidate for various scientific research applications.
Mechanism Of Action
The mechanism of action of (1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins, or by affecting the expression of specific genes.
Biochemical And Physiological Effects
(1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. (1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol has also been found to have antioxidant properties and may protect against oxidative stress.
Advantages And Limitations For Lab Experiments
(1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It has also been found to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of (1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol is that its mechanism of action is not yet fully understood, which may hinder its potential therapeutic applications.
Future Directions
There are several potential future directions for research on (1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol. One area of interest is the development of new synthetic routes to produce (1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol with higher yields and purity. Another area of research is the investigation of (1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol's mechanism of action and its potential use as a therapeutic agent in the treatment of various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of (1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol are needed to determine its optimal dosage and administration route. Overall, (1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol is a promising compound that has the potential to be used in various scientific research applications.
Synthesis Methods
(1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol can be synthesized through a multistep process starting from commercially available resorcinol. The synthesis involves the use of various reagents and solvents in a controlled environment to produce high yields of (1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol with high purity.
Scientific Research Applications
(1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol has been studied for its potential therapeutic applications in various scientific research areas. It has been found to have antimicrobial, antiviral, and anticancer properties. (1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
114763-29-0 |
|---|---|
Product Name |
(1S,2R)-3-Ethynylcyclohexa-3,5-diene-1,2-diol |
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(1S,2R)-3-ethynylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C8H8O2/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5,7-10H/t7-,8+/m0/s1 |
InChI Key |
AMBAZSMCJICDFS-JGVFFNPUSA-N |
Isomeric SMILES |
C#CC1=CC=C[C@@H]([C@@H]1O)O |
SMILES |
C#CC1=CC=CC(C1O)O |
Canonical SMILES |
C#CC1=CC=CC(C1O)O |
synonyms |
3,5-Cyclohexadiene-1,2-diol, 3-ethynyl-, (1S,2R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



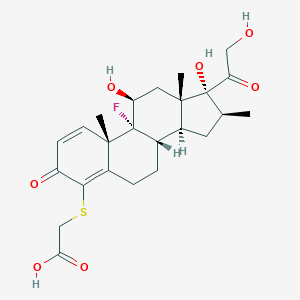
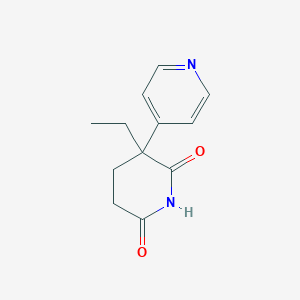
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)

